Spectroscopic Profile of Imidazo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide
Spectroscopic Profile of Imidazo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 588720-29-0). The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic compound, which holds potential in medicinal chemistry and materials science. This document compiles expected spectroscopic data based on the analysis of its chemical structure and information available for analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Core Spectroscopic Data
The spectroscopic data for Imidazo[1,5-a]pyridine-7-carboxylic acid is summarized below. These tables provide a quick reference for the expected chemical shifts, absorption bands, and mass-to-charge ratios.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | s | - | H-1 |
| ~7.8 | s | - | H-3 |
| ~7.6 | d | ~9.0 | H-5 |
| ~7.0 | dd | ~9.0, ~2.0 | H-6 |
| ~8.0 | d | ~2.0 | H-8 |
| ~13.0 | br s | - | COOH |
Note: Predicted values are based on the analysis of similar imidazopyridine structures. The exact chemical shifts are dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~145 | C-8a |
| ~140 | C-1 |
| ~135 | C-3 |
| ~130 | C-5 |
| ~125 | C-7 |
| ~120 | C-6 |
| ~115 | C-8 |
Note: These are estimated chemical shifts and can vary based on experimental conditions.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1650 | Medium | C=N and C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| 800-900 | Medium-Strong | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162.04 | [M]⁺ (Molecular Ion) |
| 145.04 | [M-OH]⁺ |
| 117.04 | [M-COOH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of Imidazo[1,5-a]pyridine-7-carboxylic acid.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
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Dissolve 5-10 mg of Imidazo[1,5-a]pyridine-7-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
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Tune and shim the spectrometer to the sample.
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Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30'.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
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Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
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Acquire a standard one-dimensional carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
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A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Imidazo[1,5-a]pyridine-7-carboxylic acid.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Record a background spectrum.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
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Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Imidazo[1,5-a]pyridine-7-carboxylic acid.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
Data Acquisition:
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Infuse the sample solution into the ion source at a constant flow rate.
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Acquire the mass spectrum in the positive or negative ion mode.
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Set the mass range to scan for the expected molecular ion and potential fragments (e.g., m/z 50-500).
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For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like Imidazo[1,5-a]pyridine-7-carboxylic acid.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Logical integration of spectroscopic data for structural elucidation.
